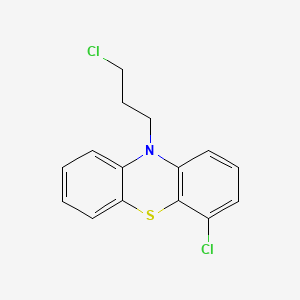

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a member of the phenothiazine family, which is a class of organic compounds known for their broad range of applications in the medical, agricultural, and industrial fields. Phenothiazines are known for their ability to act as ligands, meaning they can bind to other molecules in order to form a new molecule. 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is an important member of this class of compounds, and it has a wide range of applications in scientific research, including synthesis, biochemical and physiological effects, and as a tool for studying the mechanism of action.

Scientific Research Applications

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine has a wide range of applications in scientific research, including as a tool for studying the mechanism of action of drugs, as well as for studying biochemical and physiological effects. This compound has been used in studies of the effects of drugs on the nervous system, as well as in studies of the effects of drugs on the cardiovascular system. Additionally, 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine has been used in studies of the effects of drugs on the immune system, and it has been used to study the effects of drugs on cancer cells.

Mechanism of Action

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a ligand, meaning that it is capable of binding to other molecules in order to form a new molecule. This compound binds to a variety of molecules, including proteins, enzymes, and receptors. The binding of this compound to these molecules can affect the activity of the molecules, and this can lead to changes in the biochemical and physiological effects of the compounds.

Biochemical and Physiological Effects

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine has been found to have a variety of biochemical and physiological effects. The compound has been found to have anti-inflammatory, analgesic, and antipyretic effects. Additionally, the compound has been found to have anticonvulsant, anxiolytic, and antidepressant effects. The compound has also been found to have an effect on the cardiovascular system, as it can reduce blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine in laboratory experiments is its low cost. Additionally, this compound is relatively easy to synthesize and is readily available in the laboratory. However, the compound is not very stable, and it can degrade over time. Additionally, the compound can be toxic if not handled properly, and it can cause skin and eye irritation.

Future Directions

In the future, 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine may be used to study the effects of drugs on a variety of diseases, including cancer, autoimmune diseases, and neurological diseases. Additionally, this compound may be used to study the effects of drugs on the immune system, as well as the effects of drugs on the cardiovascular system. The compound may also be used to study the effects of drugs on the nervous system, as well as the effects of drugs on the endocrine system. Finally, this compound may be used to study the effects of drugs on the reproductive system.

Synthesis Methods

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine can be synthesized via a two-step process, beginning with the reaction of chloroacetyl chloride and phenothiazine. In the first step, the chloroacetyl chloride reacts with phenothiazine to form a chloroacetyl phenothiazine intermediate. In the second step, this intermediate is reacted with 3-chloropropanol to form 4-chloro-10-(3-chloropropyl)-10H-phenothiazine. This method of synthesis has been proven to be efficient and cost-effective for the production of this compound in a laboratory setting.

properties

IUPAC Name |

4-chloro-10-(3-chloropropyl)phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NS/c16-9-4-10-18-12-6-1-2-8-14(12)19-15-11(17)5-3-7-13(15)18/h1-3,5-8H,4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYOJFATLGJYMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C(=CC=C3)Cl)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-10-(3-chloropropyl)-10H-phenothiazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4 Sulfide](/img/no-structure.png)

![5-[5-Chloro-3-(4-methylsulfonylphenyl)pyridin-2-yl]pyridine-2-carboxylic acid](/img/structure/B586077.png)

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfone](/img/structure/B586081.png)

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole](/img/structure/B586089.png)